

A Comprehensive Spectroscopic Guide to beta-Alanine, N-ethyl-N-phenyl-, methyl ester

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Compound of Interest

Compound Name: *beta-Alanine, N-ethyl-N-phenyl-, methyl ester*

CAS No.: *21608-06-0*

Cat. No.: *B1329603*

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This guide provides a detailed spectroscopic analysis of **beta-Alanine, N-ethyl-N-phenyl-, methyl ester** (IUPAC Name: methyl 3-(N-ethylanilino)propanoate), a compound of interest in organic synthesis. The following sections offer a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental protocols. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of related small molecules.

Molecular Structure and Properties

beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a tertiary amine and a methyl ester derivative of the beta-amino acid, N-ethyl-N-phenyl-beta-alanine. Its structural and physical properties are summarized below.

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₇ NO ₂	
Molecular Weight	207.27 g/mol	
CAS Number	21608-06-0	
IUPAC Name	methyl 3-(N-ethyl-anilino)propanoate	
Boiling Point	304 °C at 760 mmHg	
Density	1.052 g/cm ³	

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// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
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// N-ethyl group C1 -- N7; N7 -- C14; C14 -- C15;
```

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// Propanoate chain N7 -- C8; C8 -- C9; C9 -- C10; C10 -- O11 [style=double]; C10 -- O12; O12 -- C13; } Caption: 2D structure of beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
```

Synthesis and Characterization

The synthesis of **beta-Alanine, N-ethyl-N-phenyl-, methyl ester** can be achieved via a Michael addition reaction. A notable method involves the solvent-free, microwave-promoted reaction of N-ethylaniline with methyl acrylate. This approach, as detailed by Amore et al. (2006) in *Tetrahedron Letters*, provides a rapid and efficient route to the target compound.

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reactant1 -> reaction_conditions; reactant2 -> reaction_conditions; reaction_conditions -> product; } Caption: Synthetic workflow for beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
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The characterization of the synthesized product relies on a combination of spectroscopic techniques to confirm its identity and purity.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ^1H and ^{13}C NMR chemical shifts for **beta-Alanine, N-ethyl-N-phenyl-, methyl ester** in a deuterated chloroform (CDCl_3) solvent are predicted based on its structure and data from analogous compounds.

^1H NMR (Proton NMR):

The ^1H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Protons	Chemical Shift (ppm, predicted)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	6.6 - 7.3	Multiplet	5H
Methylene (-NCH ₂ CH ₂ -)	3.5 - 3.7	Triplet	2H
Methylene (-CH ₂ COOCH ₃)	2.6 - 2.8	Triplet	2H
Methyl (-OCH ₃)	3.6 - 3.8	Singlet	3H
Ethyl (-NCH ₂ CH ₃)	3.3 - 3.5	Quartet	2H
Ethyl (-NCH ₂ CH ₃)	1.1 - 1.3	Triplet	3H

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon	Chemical Shift (ppm, predicted)
Carbonyl (-C=O)	172 - 174
Aromatic (C-N)	147 - 149
Aromatic (CH)	112 - 130
Methylene (-OCH ₃)	51 - 53
Methylene (-NCH ₂ CH ₂ -)	48 - 50
Methylene (-NCH ₂ CH ₃)	45 - 47
Methylene (-CH ₂ COOCH ₃)	32 - 34
Methyl (-NCH ₂ CH ₃)	12 - 14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **beta-Alanine, N-ethyl-N-phenyl-, methyl ester** will show characteristic absorption bands.

Functional Group	Wavenumber (cm ⁻¹ , predicted)	Description
C-H (aromatic)	3000 - 3100	Stretching vibration
C-H (aliphatic)	2850 - 3000	Stretching vibration
C=O (ester)	1735 - 1750	Strong, sharp stretching vibration
C-N (amine)	1180 - 1360	Stretching vibration
C-O (ester)	1000 - 1300	Stretching vibration
C=C (aromatic)	1450 - 1600	Stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **beta-Alanine, N-ethyl-N-phenyl-, methyl ester**, the molecular ion peak [M]⁺ would be observed at m/z 207.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron ionization (EI).

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Caption: Predicted mass spectrometry fragmentation

pathway.

Key fragments would include the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 176, and the loss of the methoxycarbonyl group ($-\text{COOCH}_3$) resulting in a fragment at m/z 134. The base peak is likely to be the tropylium ion at m/z 91 or the N-ethylanilino fragment at m/z 120.

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

- **Sample Preparation:** A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

- Ionization: Utilize electron ionization (EI) at 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of **beta-Alanine, N-ethyl-N-phenyl-, methyl ester**. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a comprehensive resource for researchers. The synthesis method cited offers an efficient route for obtaining this compound for further study and application.

References

- Amore, K. M., Leadbeater, N. E., Miller, T. A., & Schmink, J. R. (2006). Fast, easy, solvent-free, microwave-promoted Michael addition of anilines to α,β -unsaturated alkenes: Synthesis of N-aryl functionalized β -amino esters and acids. *Tetrahedron Letters*, 47(48), 8583–8586. [\[Link\]](#)
- PubChem Compound Summary for CID 88966, **beta-Alanine, N-ethyl-N-phenyl-, methyl ester**. National Center for Biotechnology Information. (n.d.). Retrieved from [\[Link\]](#)
- beta-Alanine, N-ethyl-N-phenyl-,methyl ester. ChemSrc. (n.d.). Retrieved from [\[Link\]](#)
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